Cas no 2247103-80-4 (2-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride)

2-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride
- 2247103-80-4
- EN300-6493298
- 2-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride
-
- Inchi: 1S/C8H8Cl2O4S/c1-13-5-14-6-2-3-8(7(9)4-6)15(10,11)12/h2-4H,5H2,1H3
- InChI Key: PAIBFQNEIGVVFI-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1S(=O)(=O)Cl)OCOC
Computed Properties
- Exact Mass: 269.9520353g/mol
- Monoisotopic Mass: 269.9520353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61Ų
- XLogP3: 2.5
2-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493298-5.0g |
2-chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride |
2247103-80-4 | 95.0% | 5.0g |
$3147.0 | 2025-03-15 | |
Enamine | EN300-6493298-1.0g |
2-chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride |
2247103-80-4 | 95.0% | 1.0g |
$1086.0 | 2025-03-15 | |
Enamine | EN300-6493298-0.1g |
2-chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride |
2247103-80-4 | 95.0% | 0.1g |
$956.0 | 2025-03-15 | |
Enamine | EN300-6493298-0.5g |
2-chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride |
2247103-80-4 | 95.0% | 0.5g |
$1043.0 | 2025-03-15 | |
Enamine | EN300-6493298-0.25g |
2-chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride |
2247103-80-4 | 95.0% | 0.25g |
$999.0 | 2025-03-15 | |
Enamine | EN300-6493298-10.0g |
2-chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride |
2247103-80-4 | 95.0% | 10.0g |
$4667.0 | 2025-03-15 | |
Enamine | EN300-6493298-0.05g |
2-chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride |
2247103-80-4 | 95.0% | 0.05g |
$912.0 | 2025-03-15 | |
Enamine | EN300-6493298-2.5g |
2-chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride |
2247103-80-4 | 95.0% | 2.5g |
$2127.0 | 2025-03-15 |
2-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride Related Literature
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
Additional information on 2-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride
Introduction to 2-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride (CAS No. 2247103-80-4)
2-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride (CAS No. 2247103-80-4) is a versatile organic compound that has gained significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structure, which includes a chloro substituent, a methoxymethoxy group, and a sulfonyl chloride functional group. These features make it an important intermediate in the synthesis of various pharmaceuticals and fine chemicals.
The chloro substituent on the benzene ring provides a handle for further functionalization, enabling the synthesis of a wide range of derivatives. The methoxymethoxy group, on the other hand, is a protecting group that can be selectively removed under mild conditions, making it useful in multi-step synthetic sequences. The sulfonyl chloride functional group is highly reactive and can participate in various nucleophilic substitution reactions, leading to the formation of sulfonamides and other useful derivatives.
Recent research has highlighted the potential applications of 2-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported the use of this compound as a key intermediate in the synthesis of a new class of anti-inflammatory drugs. The researchers demonstrated that the sulfonyl chloride functionality could be efficiently converted into sulfonamide derivatives, which exhibited potent anti-inflammatory activity in both in vitro and in vivo models.
In another study, published in Organic Letters, scientists explored the use of 2-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride in the synthesis of novel antiviral agents. The compound was used to introduce a sulfonyl moiety into a series of nucleoside analogs, which were then tested for their antiviral activity against several RNA viruses. The results showed that some of these derivatives exhibited significant antiviral activity, suggesting their potential as lead compounds for further drug development.
The synthetic versatility of 2-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride has also been leveraged in the development of new materials. A recent paper in Advanced Materials described the use of this compound as a building block for the synthesis of functional polymers with tunable properties. The researchers demonstrated that by varying the reaction conditions and co-monomers, they could produce polymers with different thermal and mechanical properties, making them suitable for various applications such as drug delivery systems and electronic devices.
In addition to its applications in drug discovery and materials science, 2-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride has also been studied for its potential use in catalysis. A study published in Catalysis Science & Technology reported that this compound could serve as an efficient ligand for palladium-catalyzed cross-coupling reactions. The researchers found that the presence of the sulfonyl chloride group significantly enhanced the catalytic activity and selectivity of the palladium complex, leading to improved yields and product purity.
The safety and handling of 2-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride are important considerations for its practical use. As with any organic compound containing reactive functional groups, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), working under well-ventilated conditions, and storing the compound away from incompatible materials.
In conclusion, 2-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride (CAS No. 2247103-80-4) is a valuable compound with diverse applications in medicinal chemistry, materials science, and catalysis. Its unique structural features make it an attractive intermediate for the synthesis of novel therapeutic agents and functional materials. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern chemical research.
2247103-80-4 (2-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride) Related Products
- 2580198-82-7(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid)
- 1694188-65-2(5-{[(3-methyloxetan-3-yl)methyl]amino}pentanoic acid)
- 1504432-00-1(Ethyl 5-(aminomethyl)oxolane-2-carboxylate)
- 2171443-60-8(2-(3R)-N-(butan-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid)
- 2287270-85-1(Tert-butyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate)
- 945-23-3(N-Ethyl-2-nitrobenzamide)
- 1377191-04-2(4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane)
- 903861-96-1(3-benzyl-8-3-(1H-imidazol-1-yl)propyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2228590-97-2(tert-butyl N-1-(6-chloropyrazin-2-yl)-2-oxoethylcarbamate)
- 1805473-12-4(1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene)



